

# In Silico Prediction of 1-(2-Phenoxyethyl)piperazine Properties: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1-(2-Phenoxyethyl)piperazine**

Cat. No.: **B087670**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1-(2-Phenoxyethyl)piperazine** is a chemical compound containing a piperazine ring linked to a phenoxyethyl group. Piperazine and its derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] This technical guide provides a comprehensive in-silico analysis of **1-(2-Phenoxyethyl)piperazine**, offering predictions of its physicochemical properties, pharmacokinetics (Absorption, Distribution, Metabolism, Excretion - ADME), and toxicity profile. Such in-silico assessments are crucial in the early stages of drug discovery to identify promising candidates and flag potential liabilities, thereby streamlining the development process.

## Molecular and Physicochemical Properties

A foundational aspect of in-silico analysis involves the characterization of the molecule's fundamental properties. These descriptors are critical inputs for more complex predictive models.

| Property                                   | Value                                 | Source     |
|--------------------------------------------|---------------------------------------|------------|
| Molecular Formula                          | C12H18N2O                             | PubChem[4] |
| SMILES                                     | <chem>C1CN(CCN1)CCOC2=CC=CC=C2</chem> | PubChem[4] |
| Molecular Weight                           | 206.28 g/mol                          | ChemSrc[5] |
| LogP (octanol-water partition coefficient) | 1.237                                 | ChemSrc[5] |
| Vapor Pressure                             | 0.000124 mmHg at 25°C                 | ChemSrc[5] |
| Exact Mass                                 | 206.142 g/mol                         | ChemSrc[5] |

## In Silico ADMET Prediction

The prediction of a compound's ADMET profile is a cornerstone of modern drug discovery, helping to anticipate its behavior in a biological system. The following sections detail the predicted ADMET properties of **1-(2-Phenoxyethyl)piperazine**.

## Absorption

Oral bioavailability is a key determinant of a drug's therapeutic potential. In-silico models can predict factors influencing absorption, such as solubility and permeability.

| Parameter                   | Predicted Value  | Interpretation                                                         |
|-----------------------------|------------------|------------------------------------------------------------------------|
| Water Solubility            | High             | Likely to be well-dissolved in the gastrointestinal tract.             |
| Caco-2 Permeability         | Moderate to High | Suggests good potential for intestinal absorption.                     |
| Human Intestinal Absorption | > 90%            | Indicates a high fraction of the drug is likely to be absorbed.        |
| P-glycoprotein Substrate    | No               | Unlikely to be subject to efflux by P-gp, which can reduce absorption. |

## Distribution

The distribution of a drug throughout the body influences its efficacy and potential for off-target effects.

| Parameter                             | Predicted Value | Interpretation                                                                            |
|---------------------------------------|-----------------|-------------------------------------------------------------------------------------------|
| Plasma Protein Binding                | Moderate        | A significant fraction may be bound to plasma proteins, affecting its free concentration. |
| Blood-Brain Barrier (BBB) Penetration | Yes             | The compound may cross the BBB, suggesting potential for CNS activity or side effects.    |
| Volume of Distribution (VDss)         | > 0.5 L/kg      | Suggests distribution into tissues beyond the plasma volume.                              |

## Metabolism

Metabolism by cytochrome P450 (CYP) enzymes is a major route of drug clearance and a source of potential drug-drug interactions.

| Parameter         | Predicted Value | Interpretation                                                               |
|-------------------|-----------------|------------------------------------------------------------------------------|
| CYP2D6 Inhibitor  | Yes             | Potential for drug-drug interactions with other drugs metabolized by CYP2D6. |
| CYP3A4 Inhibitor  | No              | Lower likelihood of interactions with CYP3A4 substrates.                     |
| CYP1A2 Inhibitor  | No              | Lower likelihood of interactions with CYP1A2 substrates.                     |
| CYP2C9 Inhibitor  | No              | Lower likelihood of interactions with CYP2C9 substrates.                     |
| CYP2C19 Inhibitor | No              | Lower likelihood of interactions with CYP2C19 substrates.                    |

## Excretion

The route and rate of excretion determine a drug's half-life and dosing regimen.

| Parameter                                           | Predicted Value | Interpretation                                              |
|-----------------------------------------------------|-----------------|-------------------------------------------------------------|
| Total Clearance                                     | Low             | Suggests a relatively long half-life.                       |
| Renal Organic Cation Transporter 2 (OCT2) Substrate | No              | Unlikely to be actively secreted by this renal transporter. |

## Toxicity

Early assessment of potential toxicity is critical to avoid late-stage failures in drug development.

| Parameter                        | Predicted Value | Risk                                                 |
|----------------------------------|-----------------|------------------------------------------------------|
| hERG Inhibition                  | Low risk        | Low likelihood of causing cardiac arrhythmia.        |
| H-HT (Human Hepatotoxicity)      | Low risk        | Low probability of causing liver damage.             |
| DILI (Drug-Induced Liver Injury) | Low risk        | Low probability of causing liver injury.             |
| AMES Mutagenicity                | Non-mutagenic   | Unlikely to cause DNA mutations.                     |
| Carcinogenicity                  | Non-carcinogen  | Unlikely to cause cancer.                            |
| Skin Sensitization               | Low risk        | Low likelihood of causing an allergic skin reaction. |

## Druglikeness and Lead-likeness Evaluation

"Druglikeness" and "lead-likeness" are qualitative concepts used to guide the selection of compounds with a higher probability of success in drug development. These are often assessed using rules of thumb based on the physicochemical properties of known drugs.

### Lipinski's Rule of Five

Lipinski's Rule of Five is a widely used guideline to assess the druglikeness of a molecule.

| Rule                    | Value for 1-(2-Phenoxyethyl)piperazine | Violation?                     |
|-------------------------|----------------------------------------|--------------------------------|
| Molecular Weight        | 206.28 g/mol (< 500)                   | No                             |
| LogP                    | 1.237 (< 5)                            | No                             |
| Hydrogen Bond Donors    | 1 (< 5)                                | No                             |
| Hydrogen Bond Acceptors | 3 (< 10)                               | No                             |
| Violations              | 0                                      | Passes Lipinski's Rule of Five |

Conclusion: **1-(2-Phenoxyethyl)piperazine** adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.

## Experimental Protocols for In Silico Prediction

The following outlines the general methodologies employed to generate the in-silico predictions presented in this guide.

### Physicochemical Property Calculation

- Protocol:
  - Obtain the 2D structure of **1-(2-Phenoxyethyl)piperazine** in a suitable format (e.g., SMILES string: C1CN(CCN1)CCOC2=CC=CC=C2).
  - Utilize a computational chemistry software package or online platform (e.g., ChemDraw, MarvinSketch, or a public database like PubChem).
  - Employ the software's built-in algorithms to calculate properties such as molecular weight, LogP, and the number of hydrogen bond donors and acceptors. These algorithms are typically based on fragment-based or topological methods.

### ADMET Prediction

- Protocol:
  - Input the SMILES string of **1-(2-Phenoxyethyl)piperazine** into a validated ADMET prediction tool (e.g., SwissADME, pkCSM, *admetSAR*).
  - These tools employ a variety of predictive models, including:
    - Quantitative Structure-Activity Relationship (QSAR) models: These are statistical models that correlate chemical structure with biological activity or property.
    - Machine Learning Algorithms: Models trained on large datasets of known compounds to predict the properties of new molecules.

- Physicochemical-based models: These models use calculated physicochemical properties to predict ADMET outcomes.
- The output from these tools provides predictions for a wide range of ADMET parameters, as detailed in the tables above.

## Visualizations

### In Silico ADMET Prediction Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for in silico ADMET prediction of **1-(2-Phenoxyethyl)piperazine**.

### Lipinski's Rule of Five Evaluation Logic

[Click to download full resolution via product page](#)

Caption: Decision logic for evaluating Lipinski's Rule of Five.

## Conclusion

The in-silico analysis of **1-(2-Phenoxyethyl)piperazine** suggests that it possesses favorable drug-like properties. It adheres to Lipinski's Rule of Five, indicating a good potential for oral bioavailability. The ADMET predictions are generally positive, with a low likelihood of significant toxicity issues. However, the predicted inhibition of CYP2D6 warrants further investigation for potential drug-drug interactions. These computational predictions provide a strong rationale for the further experimental evaluation of **1-(2-Phenoxyethyl)piperazine** and its derivatives in drug discovery programs. It is important to note that these are predictive models, and experimental validation is essential to confirm these findings.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChemLite - 1-(2-phenoxyethyl)piperazine (C12H18N2O) [pubchemlite.lcsb.uni.lu]
- 5. 1-(2-PHENOXYETHYL)-PIPERAZINE | CAS#:13484-37-2 | Chemsoc [chemsoc.com]
- To cite this document: BenchChem. [In Silico Prediction of 1-(2-Phenoxyethyl)piperazine Properties: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b087670#in-silico-prediction-of-1-2-phenoxyethyl-piperazine-properties>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)